

Technical Monograph: 2-(Chloromethoxy)-1,4-difluorobenzene

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Compound of Interest

Compound Name: 2-(Chloromethoxy)-1,4-difluorobenzene

Cat. No.: B13204985

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Nomenclature, Synthesis, and Reactivity in Medicinal Chemistry

Structural Identity & Nomenclature Analysis

Topic: **2-(Chloromethoxy)-1,4-difluorobenzene** CAS Registry Number: 495-07-8 (Generic for isomer class; specific isomer often custom synthesized) Molecular Formula:

Molecular Weight: 178.56 g/mol

IUPAC Nomenclature Logic

The name **2-(Chloromethoxy)-1,4-difluorobenzene** is not arbitrary; it follows strict IUPAC hierarchy rules that prioritize the lowest locant set over alphabetical order when the parent structure is benzene.

- Parent Structure: Benzene ring.^{[1][2]}
- Substituents: Two fluoro groups (-F) and one chloromethoxy group (-OCH₂Cl).

- Locant Determination:
 - Option A (Ether Priority): 1-(Chloromethoxy)-2,5-difluorobenzene. Locant set: 1, 2, 5.
 - Option B (Fluoro Priority): **2-(Chloromethoxy)-1,4-difluorobenzene**. Locant set: 1, 2, 4.
 - Decision: IUPAC rules dictate minimizing the locant set at the first point of difference. Since the set {1, 2, 4} is lower than {1, 2, 5}, the numbering must start at a fluorine atom.
- Result: The fluorine atoms occupy positions 1 and 4, placing the chloromethoxy group at position 2. This confirms **2-(Chloromethoxy)-1,4-difluorobenzene** as the Preferred IUPAC Name (PIN).

Physical Properties (Estimated)

Property	Value	Note
Boiling Point	85–90 °C @ 15 mmHg	Extrapolated from homologous halo-anisoles.
Density	1.35 ± 0.05 g/cm ³	High density due to di-fluoro/chloro substitution.
Solubility	DCM, THF, Toluene	Hydrolyzes rapidly in water/alcohols.
Appearance	Colorless to pale yellow liquid	Lachrymatory; fumes in moist air.

Strategic Synthesis: The Chloromethylation Protocol

The synthesis of **2-(Chloromethoxy)-1,4-difluorobenzene** is a precision operation. The electron-withdrawing nature of the fluorine atoms at positions 2 and 5 (relative to the phenol oxygen) deactivates the ring, but the target here is O-alkylation, not C-alkylation.

Primary Route: Chloromethylation of 2,5-Difluorophenol

The most reliable route involves the reaction of 2,5-difluorophenol with paraformaldehyde and anhydrous HCl. This generates the chloromethyl ether in situ.

Reagents:

- Substrate: 2,5-Difluorophenol (Precursor).
- Reagent: Paraformaldehyde ((

)).
- Halogen Source: Anhydrous HCl gas or

/ conc. HCl.
- Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol (Standard Operating Procedure)

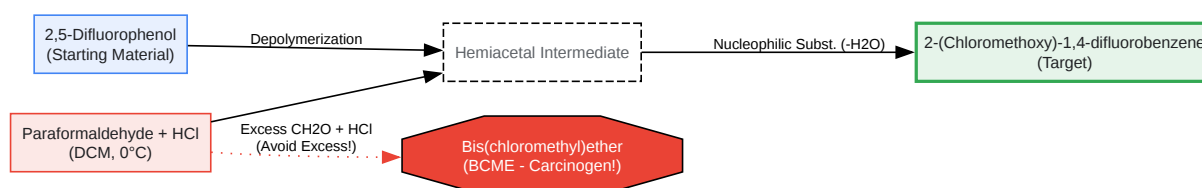
- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a drying tube (

). CRITICAL: The system must be vented to a scrubber containing NaOH to neutralize escaping HCl and potential bis(chloromethyl)ether (BCME) vapors.
- Dissolution: Dissolve 2,5-difluorophenol (1.0 eq) and paraformaldehyde (1.2 eq) in dry DCM.
- Saturation: Cool the mixture to 0°C. Bubble anhydrous HCl gas through the suspension.
- Reaction: The paraformaldehyde will depolymerize and react with the phenol. Maintain temperature <10°C to prevent Friedel-Crafts side reactions (C-alkylation).
- Separation: Once the solution clears (approx. 2-4 hours), separate the organic layer.
- Drying: Dry over anhydrous

and filter.
- Purification: Vacuum distillation is required.[3] Do not distill to dryness due to explosion risks of peroxide/ether byproducts.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation and the competing side reaction (BCME formation) that must be managed.



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Figure 1: Synthetic pathway for O-chloromethylation of 2,5-difluorophenol, highlighting the critical BCME risk vector.

Reactivity Profile & Applications

2-(Chloromethoxy)-1,4-difluorobenzene is a "privileged intermediate" in drug discovery. It serves as a hard electrophile, primarily used to introduce the (2,5-difluorophenoxy)methyl motif into pharmacophores.

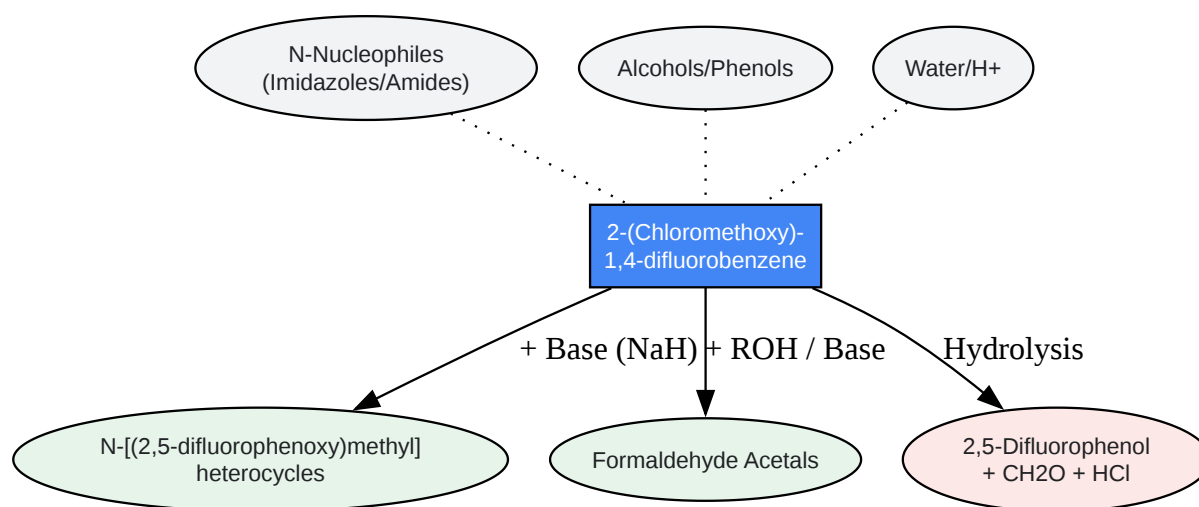
Mechanism of Action (Electrophilicity)

The chlorine atom is on a carbon adjacent to an oxygen. The oxygen lone pair stabilizes the carbocation formed if chloride leaves, making this molecule a potent alkylating agent (S_N1/S_N2 hybrid character).

Key Transformations

- N-Alkylation (Heterocycle Functionalization):
 - Reacts with imidazoles, triazoles, or amides (using NaH base) to form N-methoxy-aryl linkers. Common in antifungal and kinase inhibitor design.
- Grignard Coupling:

- Can react with Grignard reagents (R-MgBr) to form Ar-O-CH₂-R ethers, extending the carbon chain.
- Hydrolysis (Degradation):
 - In the presence of water, it reverts to 2,5-difluorophenol and formaldehyde. This makes it a potential "prodrug" moiety if the acetal linkage is designed to cleave metabolically.



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Figure 2: Reactivity map demonstrating the electrophilic versatility of the chloromethoxy group.

Safety & Handling (HSE Critical)

WARNING: Chloromethyl ethers are among the most dangerous alkylating agents in organic synthesis.

Bis(chloromethyl)ether (BCME) Hazard

During the synthesis (Section 2.1), if paraformaldehyde is used in large excess with HCl, Bis(chloromethyl)ether (BCME) can form.

- Risk: BCME is a known human carcinogen (Group 1).[4]
- Mitigation:

- Always use a slight excess of the phenol (limiting reagent: paraformaldehyde) to consume the chloromethylating species.
- Quench reactions with ammonium hydroxide () which rapidly destroys chloromethyl ethers.

Handling Protocols

- Containment: All reactions must occur in a functioning fume hood with a face velocity >100 fpm.
- PPE: Double nitrile gloves (breakthrough time is short for haloethers), chemical splash goggles, and a lab coat.
- Destruction: Waste containing this intermediate should be treated with a solution of ammonia/methanol before disposal to convert the reactive chloride to the benign amine/methoxide.

References

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